Potent CES2 Inhibition by a Derived Dimer
A dimeric compound derived from 3,4,5-trifluorobenzenesulfonamide, specifically N,N'-9H-fluorene-2,7-diylbis(3,4,5-trifluorobenzenesulfonamide), demonstrates exceptionally potent inhibition of human intestinal carboxylesterase (CES2), an enzyme implicated in irinotecan toxicity. This derivative achieves an IC50 of 7.9 nM, which is approximately 3 orders of magnitude more potent than the commonly used, non-selective CES inhibitor benzil (IC50 ≈ 4.5 µM) [1]. This level of potency is a direct result of the specific 3,4,5-trifluorination pattern on the benzenesulfonamide moieties, which drives high-affinity binding to the enzyme's active site.
| Evidence Dimension | Inhibitory Potency (IC50) against human CES2 |
|---|---|
| Target Compound Data | 7.9 nM |
| Comparator Or Baseline | Benzil: 4.5 µM (IC50) |
| Quantified Difference | Approximately 570-fold more potent |
| Conditions | In vitro enzyme inhibition assay using recombinant human CES2. |
Why This Matters
This demonstrates that 3,4,5-trifluorobenzenesulfonamide can be used to generate research tools with sub-nanomolar potency, enabling highly specific and effective enzyme inhibition in complex biological systems, a property not shared by unsubstituted or less fluorinated analogs.
- [1] Hicks, L. D., Hyatt, J. L., Stoddard, S., Tsurkan, L., Edwards, C. C., Wadkins, R. M., & Potter, P. M. (2009). Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (Irinotecan, CPT-11) toxicity. Journal of Medicinal Chemistry, 52(12), 3742–3752. View Source
